1,3-Dimethoxy-2-propanol

Description

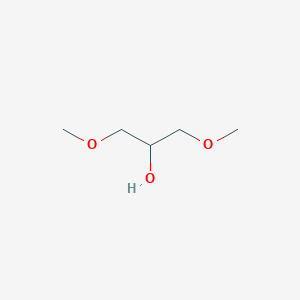

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESKRVSPQJVIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211364 | |

| Record name | 2-Propanol, 1,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-69-8 | |

| Record name | 1,3-Dimethoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin 1,3-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHOXY-2-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN 1,3-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dimethoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-Dimethoxy-2-propanol. The information is presented to support research, development, and safety applications involving this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

This compound, also known as glycerol (B35011) 1,3-dimethyl ether, is a diether of glycerol. Its structure consists of a propanol (B110389) backbone with methoxy (B1213986) groups at the 1 and 3 positions.

Synonyms: 1,3-Dimethoxypropan-2-ol; Glycerol 1,3-dimethyl ether.[1] CAS Number: 623-69-8[1][2] Molecular Formula: C₅H₁₂O₃[2][3] Molecular Weight: 120.15 g/mol [3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Weight | 120.15 g/mol | [3] |

| Boiling Point | 169-170 °C | [4] |

| Melting Point | -27.8 °C | |

| Density | 0.987 - 1.0085 g/cm³ | [5] |

| Refractive Index | 1.4192 | [4] |

| Flash Point | 58.2 °C | [5] |

| Solubility | Soluble in water and many organic solvents. | [6] |

| Vapor Pressure | 0.415 mmHg at 25°C | |

| pKa | 13.68 ± 0.20 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Data/Peaks |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), 2.59 (s, 1H, OH) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃) |

| Mass Spectrometry (ESI-HRMS) | m/z [M + Na]⁺ Calculated: 143.0684, Measured: 143.0684 |

| Infrared (IR) Spectrum | Available from the NIST Chemistry WebBook. |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are detailed, generalized methodologies commonly employed for organic liquids.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

A small amount (a few milliliters) of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermostatic bath

-

Liquid of known density (e.g., deionized water)

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance (m_empty).

-

The pycnometer is filled with deionized water of a known temperature and density (ρ_water) and weighed again (m_water). The volume of the pycnometer (V) can be calculated as V = (m_water - m_empty) / ρ_water.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed (m_sample).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.[9]

-

It is crucial to ensure the temperature is constant throughout the measurements as density is temperature-dependent.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of liquids.[10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is turned on, and the prism is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

The instrument is calibrated using a standard of known refractive index, such as distilled water.[11]

-

A few drops of this compound are placed on the surface of the measuring prism.[12]

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

Looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.[11]

-

If color fringes are observed, the dispersion compensator is adjusted to eliminate them.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Synthesis Workflow

This compound can be synthesized from glycerol, a renewable resource. A common laboratory synthesis involves the reaction of glycerol with dimethyl sulfate (B86663) in the presence of a base. The following diagram illustrates a typical workflow for its synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary relevance in a biological context would be related to its solvent properties or its metabolism and toxicology.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause drowsiness or dizziness.[1]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

-

Keep container tightly closed.[1]

-

Ground/bond container and receiving equipment.[1]

-

Use explosion-proof electrical/ventilating/lighting/equipment.[1]

-

Use only non-sparking tools.[1]

-

Take precautionary measures against static discharge.[1]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

First Aid Measures:

-

If on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

In case of fire: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam for extinction.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

Detailed toxicological data for this compound is limited. It is classified as a flammable liquid (Category 3) and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3).[14] No data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

Applications

This compound has potential applications as an antiknock additive for gasoline and diesel fuel.[4] It is also used in the preparation of heteroarylcarbamoylbenzene derivatives which act as glucokinase activators.[4] Its properties also make it a candidate for use as a "green" solvent in organic synthesis.[15]

References

- 1. aksci.com [aksci.com]

- 2. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. alcohols.co.uk [alcohols.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. studylib.net [studylib.net]

- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. hinotek.com [hinotek.com]

- 14. This compound | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,3-Dimethoxy-2-propanol from Glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-dimethoxy-2-propanol from the renewable feedstock, glycerol (B35011). This document details a multi-step synthetic pathway, including the protection of the secondary hydroxyl group, methylation of the primary hydroxyl groups, and subsequent deprotection. Experimental protocols, quantitative data, and visual representations of the chemical processes are provided to facilitate understanding and replication in a research and development setting.

Introduction

Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a versatile platform chemical for the synthesis of value-added products. Among these, this compound is a valuable building block in various chemical industries, including as a solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selective synthesis of this compound from glycerol presents a challenge due to the presence of three hydroxyl groups with similar reactivity. This guide outlines a strategic approach to achieve the desired regioselectivity.

Synthetic Strategy Overview

A direct and selective methylation of the primary hydroxyl groups at the C1 and C3 positions of glycerol in a single step is challenging to achieve with high yields due to the competing methylation of the secondary hydroxyl group at the C2 position. Therefore, a more controlled and efficient synthesis involves a three-step process:

-

Protection of the Secondary Hydroxyl Group: The secondary hydroxyl group of glycerol is selectively protected to prevent its reaction in the subsequent methylation step.

-

Methylation of Primary Hydroxyl Groups: The two free primary hydroxyl groups of the protected glycerol are then methylated.

-

Deprotection of the Secondary Hydroxyl Group: The protecting group is removed from the secondary hydroxyl group to yield the final product, this compound.

This strategic approach ensures the formation of the desired 1,3-dimethoxy isomer with high purity.

Experimental Protocols

Step 1: Protection of the Secondary Hydroxyl Group of Glycerol (Formation of Solketal)

To selectively protect the primary hydroxyl groups, glycerol is reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. This reaction forms a five-membered ring, protecting the adjacent primary and secondary hydroxyl groups, leaving one primary hydroxyl group available for further reaction. For the synthesis of this compound, a protecting group for the secondary hydroxyl is required, leaving the two primary hydroxyls free. A common strategy is to first form solketal, then protect the remaining primary hydroxyl group, followed by hydrolysis of the acetal (B89532) to free the primary and secondary hydroxyls, and then proceed with a selective protection of the secondary hydroxyl. However, a more direct approach for the purpose of this guide is to utilize a protecting group that can selectively react with the secondary hydroxyl. Due to the limited direct protocols found for this specific selective protection in the initial searches, a more general and widely applicable protection strategy is presented here, which involves the protection of the 1,2-diol as an acetonide (solketal), followed by subsequent reactions. For the specific synthesis of this compound, a multi-step synthesis involving protection of the 1,3-diol is ideal. A common method for this is the formation of a benzylidene acetal.

Protocol: Formation of a 1,3-O-Benzylidene Acetal of Glycerol

This protocol describes the selective protection of the 1,3-hydroxyl groups of glycerol.

Materials:

-

Glycerol

-

Benzaldehyde (B42025) dimethyl acetal

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve glycerol (1 equivalent) in toluene.

-

Add benzaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the methanol (B129727) byproduct in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-O-benzylidene glycerol.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Methylation of the Free Hydroxyl Groups

With the secondary hydroxyl group protected, the two primary hydroxyl groups are methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions. This reaction proceeds via a Williamson ether synthesis.

Protocol: Methylation of 1,3-O-Benzylidene Glycerol

Materials:

-

1,3-O-Benzylidene glycerol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-O-benzylidene glycerol (1 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add dimethyl sulfate or methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude methylated product.

-

Purify the product by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the benzylidene protecting group to liberate the free secondary hydroxyl group. This is typically achieved by catalytic hydrogenation.

Protocol: Hydrogenolysis of the Benzylidene Acetal

Materials:

-

Methylated 1,3-O-benzylidene glycerol

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol (B145695)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the methylated 1,3-O-benzylidene glycerol (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by distillation under reduced pressure.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps. Note that the yields are representative and can vary based on the specific reaction conditions and scale.

Table 1: Synthesis of 1,3-O-Benzylidene Glycerol

| Parameter | Value |

| Reactant Ratio (Glycerol:Benzaldehyde Dimethyl Acetal) | 1 : 1.1 |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Yield | 70-85% |

Table 2: Methylation of 1,3-O-Benzylidene Glycerol

| Parameter | Value |

| Reactant Ratio (Protected Glycerol:NaH:Methylating Agent) | 1 : 2.2 : 2.5 |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Dimethyl sulfate or Methyl iodide |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Yield | 80-95% |

Table 3: Deprotection to this compound

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Yield | 90-98% |

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Reaction pathway for the synthesis of this compound from glycerol.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and selective multi-step synthesis of this compound from glycerol. By employing a protection-methylation-deprotection strategy, the challenges of regioselectivity in glycerol etherification can be effectively overcome. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and controlled synthesis of this important chemical intermediate from a renewable source. Further optimization of reaction conditions and exploration of alternative protecting groups and methylation agents may lead to even more efficient and sustainable synthetic routes.

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to 1,3-Dimethoxy-2-propanol

Abstract

This compound (CAS No. 623-69-8) is a versatile organic compound derived from glycerol.[1][2] Characterized by a propan-2-ol backbone with two methoxy (B1213986) groups, it serves as a valuable intermediate in various chemical processes.[2] Its utility spans applications from being a potential fuel additive to a crucial building block in pharmaceutical synthesis, notably in the development of glucokinase activators.[3][4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

This compound is a colorless liquid featuring a central secondary alcohol on a propane (B168953) chain, with ether functional groups at the C1 and C3 positions.[2][5] This structure imparts moderate polarity and solubility in both water and various organic solvents.[5] Its chemical formula is C₅H₁₂O₃, with a molecular weight of approximately 120.15 g/mol .[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 623-69-8 | [3][7] |

| Molecular Formula | C₅H₁₂O₃ | [6][7] |

| Molecular Weight | 120.15 g/mol | [3][6] |

| IUPAC Name | 1,3-dimethoxypropan-2-ol | [7] |

| Synonyms | Glycerol 1,3-dimethyl ether, 2-Propanol, 1,3-dimethoxy- | [5] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 169 - 172.6°C | [3][4] |

| Density | 0.987 - 1.0085 g/cm³ | [3][4][8] |

| Flash Point | 58.2°C | [4][8][9] |

| Refractive Index | ~1.4192 | [3][4] |

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), 2.59 (s, 1H, OH) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃) | [3] |

| ESI-HRMS | m/z [M + Na]⁺ Calculated: 143.0684, Measured: 143.0684 | [3] |

| IR Spectrum | Data available via the NIST Chemistry WebBook | [10] |

| Mass Spectrum (EI) | Data available via the NIST Chemistry WebBook | [11] |

Synthesis and Experimental Protocols

This compound can be efficiently synthesized from common laboratory reagents. A widely used method involves the reaction of methanol (B129727) with 1-chloro-2,3-epoxypropane (epichlorohydrin) under basic conditions.[3]

Experimental Protocol: Synthesis from Epichlorohydrin and Methanol

This protocol is adapted from an improved literature method for the synthesis of this compound.[3]

Materials:

-

Anhydrous methanol (165 mL)

-

Sodium hydroxide (B78521) (11.4 g)

-

1-chloro-2,3-epoxypropane

-

Concentrated hydrochloric acid

-

250 mL three-neck flask and standard reflux apparatus

Procedure:

-

Charge a 250 mL three-neck flask with 165 mL of anhydrous methanol and 11.4 g of sodium hydroxide.[3]

-

Stir the mixture and heat to reflux until a homogeneous solution of sodium methoxide (B1231860) is formed.[3]

-

(Presumably) Add 1-chloro-2,3-epoxypropane to the solution and continue the reaction.

-

Upon completion of the reaction, cool the mixture to room temperature.[3]

-

Carefully adjust the pH of the solution to 7 using concentrated hydrochloric acid. This will cause sodium chloride to precipitate.[3]

-

Remove the precipitated sodium chloride by filtration.[3]

-

The filtrate is then subjected to fractionation under reduced pressure to isolate the pure this compound.[3] A yield of 91.9% has been reported for this method.[3]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several fields, most notably in pharmaceutical development.

Pharmaceutical Intermediate

A significant application is its use in the synthesis of heteroarylcarbamoylbenzene derivatives.[3][4] These derivatives have been identified as glucokinase activators, which are a class of compounds investigated for the management of diabetes by enhancing glucose metabolism.[4] The high purity and specific functional groups of this compound make it an ideal starting material for constructing these complex therapeutic molecules.[4]

Other Applications

Beyond pharmaceuticals, this compound shows potential in other industrial areas:

-

Fuel Additive: It has been investigated as a possible antiknock additive for both gasoline and diesel fuels, which can improve engine efficiency and reduce wear.[3][4]

-

Organic Synthesis: It is used as a moderately polar solvent and as a reactive intermediate or protecting group in multi-step organic syntheses.[2][5]

-

Antimicrobial Agent: Some studies have indicated its effectiveness against certain human pathogens, including Salmonella typhi and Escherichia coli.[6]

Safety and Handling

This compound is classified as a flammable liquid and vapor and may cause drowsiness or dizziness.[7] Proper safety precautions are essential during handling and storage.

Table 3: GHS Hazard Information

| Classification | Code | Description |

| Hazard Statement | H226 | Flammable liquid and vapor |

| Hazard Statement | H336 | May cause drowsiness or dizziness |

| Precautionary Statement | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary Statement | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary Statement | P403+P235 | Store in a well-ventilated place. Keep cool. |

Handling and Storage:

-

Handle in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and appropriate clothing.[9][12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

-

Keep away from all sources of ignition, as vapors may form explosive mixtures with air.[12][13]

-

The material is incompatible with strong oxidizing agents, acids, and halogens.[13]

Conclusion

This compound is a chemical compound with significant utility in both industrial and research settings. Its well-defined molecular structure, predictable reactivity, and established synthesis routes make it a valuable asset for organic chemists. For professionals in drug development, its role as a key intermediate in the synthesis of potential new therapeutics, such as glucokinase activators, highlights its importance in advancing medicinal chemistry. A thorough understanding of its properties and adherence to safety protocols are crucial for its effective and safe utilization.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 623-69-8 [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. CAS 623-69-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 11. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data for 1,3-Dimethoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethoxy-2-propanol (CAS No: 623-69-8), a versatile chemical intermediate. The information is presented to facilitate its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.99-3.92 | m | 1H | CH |

| 3.49-3.40 | m | 4H | CH₂ |

| 3.39 | s | 6H | CH₃ |

| 2.59 | s | 1H | OH |

Note: The chemical shift of the hydroxyl proton (OH) can vary with sample concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 73.9 | CH₂ |

| 69.1 | CH |

| 59.0 | CH₃ |

Table 3: Mass Spectrometry Data

| Technique | m/z | Assignment |

| ESI-HRMS | 143.0684 | [M+Na]⁺ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| ~3400 (broad) | O-H stretch |

| ~2930-2820 | C-H stretch (alkane) |

| ~1120 | C-O stretch (ether) |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

-

Cap the tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a standard single-pulse experiment.

-

Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.

-

Set a relaxation delay of 2 seconds.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrations to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and confirm its molecular weight.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Sodium iodide (for ESI)

-

Vials and syringes

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap) or a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure (ESI-HRMS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in methanol.

-

To enhance ionization, a small amount of sodium iodide can be added to the solution to promote the formation of the sodium adduct [M+Na]⁺.

-

-

Instrument Setup:

-

Set the mass spectrometer to positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion or a common adduct (e.g., [M+H]⁺ or [M+Na]⁺).

-

Compare the measured accurate mass to the calculated theoretical mass for the expected molecular formula (C₅H₁₂O₃) to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe.

-

Place one drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the structure of the molecule.

-

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, validated experimental procedures. Researchers should always adhere to the safety guidelines and standard operating procedures of their respective institutions.

Thermodynamic Properties of 1,3-Dimethoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3-Dimethoxy-2-propanol (CAS RN: 623-69-8), a versatile organic compound with applications in various chemical syntheses. Due to a lack of extensive experimental data in the public domain, this guide combines available physical property data with estimated thermodynamic parameters derived from the reliable Joback group contribution method. This approach provides a robust dataset for modeling and process design.

Core Thermodynamic and Physical Properties

The following tables summarize the known and estimated thermodynamic and physical properties of this compound. Experimental values are provided where available, and estimated values are clearly indicated.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | [1] |

| Molecular Weight | 120.15 g/mol | [2] |

| Normal Boiling Point (T_b) | 169 - 170 °C (442.2 K) | [3] |

| Density | 0.987 - 1.01 g/cm³ | [4] |

| Flash Point | 58.2 °C | [4] |

| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | N/A |

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -536.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -333.8 | kJ/mol |

| Enthalpy of Vaporization (at Normal Boiling Point) | 43.85 | kJ/mol |

| Heat Capacity (Ideal Gas, C_p) | See Table 3 | J/(mol·K) |

Table 3: Estimated Ideal Gas Heat Capacity (C_p) of this compound as a Function of Temperature (Joback Method)

The heat capacity can be estimated using the following equation: C_p (J/mol·K) = A + B·T + C·T² + D·T³ (where T is in Kelvin)

| Coefficient | Estimated Value |

| A | 9.94 x 10¹ |

| B | 4.85 x 10⁻¹ |

| C | -1.58 x 10⁻⁴ |

| D | -1.13 x 10⁻⁸ |

Experimental Protocols: A Representative Method

Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH_c°) of a liquid organic compound like this compound.

Materials:

-

Isoperibol Bomb Calorimeter

-

Oxygen (high purity)

-

Benzoic acid (certified standard)

-

Sample of this compound (high purity)

-

Crucible (platinum or stainless steel)

-

Fuse wire (platinum or nickel-chromium)

-

Distilled water

-

Balance (accurate to 0.1 mg)

-

Temperature sensor (thermistor or platinum resistance thermometer) with high resolution

-

Ignition unit

Procedure:

-

Calibration of the Calorimeter: a. A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed accurately. b. The pellet is placed in the crucible, and a fuse wire of known length is attached to the ignition electrodes, with the wire in contact with the pellet. c. A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor. d. The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm. e. The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid is closed, and the stirrer is started. f. The temperature of the water in the bucket is monitored and recorded at regular intervals until a steady rate of temperature change is observed (initial period). g. The sample is ignited. The temperature is recorded at frequent intervals throughout the combustion and subsequent cooling period (main and final periods). h. The temperature rise is corrected for heat exchange with the surroundings using standard methods (e.g., Regnault-Pfaundler or Dickinson). i. The effective heat capacity (calorimeter constant) is calculated using the known enthalpy of combustion of benzoic acid. This calibration is repeated several times to obtain a precise average value.

-

Combustion of this compound: a. A known mass of liquid this compound (typically 0.5 - 1.0 g) is accurately weighed in the crucible. b. The procedure for sealing, filling with oxygen, and placing the bomb in the calorimeter is the same as for the calibration. c. The sample is ignited, and the temperature changes are recorded as before. d. The corrected temperature rise is used along with the calorimeter constant to calculate the heat of combustion of the sample.

Data Analysis:

The standard enthalpy of combustion (ΔH_c°) at 298.15 K is calculated from the heat of combustion at constant volume (ΔU_c°) measured by the bomb calorimeter using the following equation:

ΔH_c° = ΔU_c° + Δn_g * R * T

where:

-

Δn_g is the change in the number of moles of gas in the combustion reaction.

-

R is the ideal gas constant.

-

T is the standard temperature (298.15 K).

The standard enthalpy of formation (ΔH_f°) of this compound can then be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

Visualization of Property Estimation Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of this compound using the Joback group contribution method.

This guide provides a foundational understanding of the thermodynamic properties of this compound for professionals in research and development. The combination of available experimental data and robust estimation methods offers a valuable resource for chemical process simulation and design.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1,3-Dimethoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1,3-Dimethoxy-2-propanol (CAS No: 623-69-8). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its physical and chemical properties are summarized in the table below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| CAS Number | 623-69-8 |

| Appearance | Colorless liquid |

| Boiling Point | 169-172.6 °C at 760 mmHg |

| Flash Point | 58.2 °C |

| Density | Approximately 1.0 g/cm³ |

| Solubility | Soluble in water and various organic solvents.[1] |

| Vapor Pressure | 0.4±0.7 mmHg at 25°C |

| LogP | -0.53 |

Safety and Hazards

GHS Classification

This compound is classified as a flammable liquid. Some sources also indicate that it may cause drowsiness or dizziness.

Pictogram:

Signal Word: Warning[4]

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H336: May cause drowsiness or dizziness.

Precautionary Statements:

A comprehensive set of precautionary statements for handling this compound is provided by various suppliers. Key precautions include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep the container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: In case of fire: Use dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam for extinction. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Toxicological Data for 1-Methoxy-2-propanol (B31579) (CAS: 107-98-2) (for reference only):

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 4016 mg/kg |

| Dermal LD50 | Rabbit | >2000 mg/kg |

| Inhalation LC50 | Rat | >25.8 mg/L (6 h) |

Occupational Exposure Limits

There are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PEL), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (REL), or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLV) for this compound.

For the related compound, 1-methoxy-2-propanol, the following exposure limits are established and can be used as a conservative reference:

-

ACGIH TLV-TWA: 50 ppm

-

ACGIH TLV-STEL: 100 ppm

-

OSHA PEL-TWA: 100 ppm (360 mg/m³)

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Safe Handling

-

Ventilation: Handle in a well-ventilated place.[4] Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4] Take precautionary measures against static discharge.

Storage

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Store apart from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and consult a doctor immediately.[4]

-

Skin Contact: Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] Consult a doctor.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[4] Consult a doctor.[4]

-

Ingestion: Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides (CO, CO₂).

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Avoid contact with skin and eyes.[4] Wear suitable protective clothing and gloves.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

-

Containment and Cleaning Up: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

Experimental Protocols

This compound is utilized in organic synthesis, for instance, in the preparation of heteroarylcarbamoylbenzene derivatives which are known as glucokinase activators. Below is a representative, generalized experimental protocol for the synthesis of a precursor to such a molecule, illustrating a potential application of this compound.

Synthesis of a Protected Heterocyclic Aldehyde using this compound as a Protecting Group (Illustrative)

This protocol describes the protection of a hypothetical heteroaromatic aldehyde, which could be a key intermediate in the synthesis of a glucokinase activator.

Materials:

-

Heteroaromatic aldehyde (e.g., 2-formyl-5-bromopyridine)

-

This compound

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add the heteroaromatic aldehyde (1.0 eq), this compound (1.2 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected aldehyde.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

Conclusion

This compound is a flammable liquid that requires careful handling in a laboratory setting. Adherence to the safety precautions, proper use of personal protective equipment, and awareness of emergency procedures outlined in this guide are essential for its safe use by researchers, scientists, and drug development professionals. While specific toxicological data is limited, a conservative approach to handling, assuming potential for irritation and systemic effects, is recommended. Its utility in organic synthesis, particularly in the context of pharmaceutical development, underscores the importance of a thorough understanding of its properties and safe handling protocols.

References

- 1. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 2. WO2007115968A3 - Process for the preparation of a glucokinase activator - Google Patents [patents.google.com]

- 3. Discovery, synthesis and biological evaluation of novel glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Commercial Suppliers of 1,3-Dimethoxy-2-propanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of a chemical supplier is a critical step that hinges on purity, consistency, and comprehensive technical documentation. This guide provides an in-depth overview of commercial suppliers for 1,3-Dimethoxy-2-propanol (CAS No. 623-69-8), a versatile building block in organic synthesis, particularly in the development of novel therapeutics.

This document outlines the available technical data for this compound, including its chemical and physical properties, and identifies key commercial suppliers. A crucial application of this compound is in the synthesis of heteroarylcarbamoylbenzene derivatives, which function as glucokinase activators, a promising target for the treatment of type 2 diabetes.[1] While detailed, proprietary experimental protocols for such syntheses are not publicly available, this guide provides the foundational information necessary to source the starting material effectively.

Physicochemical Properties

This compound is a flammable liquid and vapor. Key physical and chemical data are summarized in the table below. It is essential to consult the Safety Data Sheet (SDS) from your chosen supplier for detailed safety and handling information.

| Property | Value | Source |

| CAS Number | 623-69-8 | PubChem, NIST[2] |

| Molecular Formula | C₅H₁₂O₃ | PubChem[3], NIST[2] |

| Molecular Weight | 120.15 g/mol | PubChem[3] |

| Boiling Point | 172.6 °C at 760 mmHg | ChemicalBook |

| Density | 0.987 g/cm³ | ChemicalBook[4] |

| Flash Point | 58.2 °C | ChemicalBook[4] |

| Refractive Index | 1.4231 | AK Scientific, Inc.[5] |

Commercial Suppliers and Available Specifications

A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. For applications in drug development, lot-to-lot consistency and a detailed impurity profile are paramount. Researchers should request a Certificate of Analysis (CoA) for each batch to ensure it meets the stringent requirements of pharmaceutical synthesis.

| Supplier | Reported Purity/Grade | Notes |

| Tocopharm | - | Application listed as organic synthesis.[6] |

| AK Scientific, Inc. | - | Safety data sheet available.[5] |

| ChemicalBook | - | Provides safety data and a synthesis method.[4] |

| PubChem | - | Aggregates data from multiple suppliers.[3] |

| NIST | - | Provides physicochemical data.[2] |

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to contact suppliers directly for the most current specifications and availability.

Application in Pharmaceutical Synthesis: Glucokinase Activators

This compound serves as a key intermediate in the synthesis of glucokinase activators.[1] Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a therapeutic strategy for managing type 2 diabetes. The high purity of this compound is critical for its use as a building block in the creation of these complex molecules.[1]

While a specific, detailed experimental protocol for the synthesis of glucokinase activators using this compound is proprietary and not publicly available, the general synthetic pathway can be inferred from the chemical literature. The process would likely involve the reaction of this compound with other reagents to construct the final heteroarylcarbamoylbenzene derivative. Researchers should consult relevant patents and scientific publications for insights into analogous synthetic transformations.

Supplier Selection Workflow

The selection of a suitable commercial supplier is a multi-step process that requires careful consideration of technical specifications, documentation, and supplier reliability. The following diagram illustrates a logical workflow for this process.

Conclusion

This compound is a readily available chemical intermediate with important applications in pharmaceutical research and development. While several commercial suppliers exist, researchers must conduct due diligence to ensure the quality and consistency of the material. The primary steps for procurement should include a thorough review of supplier-provided technical data, with a strong emphasis on the Certificate of Analysis to verify purity and understand the impurity profile. This systematic approach will help ensure the reliability and reproducibility of subsequent synthetic work, particularly in the highly regulated field of drug development.

References

- 1. innospk.com [innospk.com]

- 2. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 3. This compound | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. This compound Application: Organic Synthesis at Best Price in Shanghai | Tocopharm Co., Ltd. [tradeindia.com]

The Versatility of 1,3-Dimethoxy-2-propanol: A Technical Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-propanol, a diether of glycerol, is a versatile organic compound with a growing presence in various chemical industries. Its unique combination of properties, including its moderate polarity and ability to act as both a solvent and a synthetic building block, makes it a valuable tool for researchers and chemical manufacturers. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in organic synthesis, pharmaceuticals, and as a potential fuel additive. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory and in industrial processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The compound is a colorless liquid at room temperature and is soluble in water and a variety of organic solvents.[1][2] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 623-69-8 | [1][3] |

| Molecular Formula | C5H12O3 | [1][3][4][5][6][7][8] |

| Molecular Weight | 120.15 g/mol | [3][4][5][6][7][8] |

| Appearance | Colorless liquid | [1][7] |

| Density | 0.987 - 1.01 g/cm³ | [3][6] |

| Boiling Point | 169 - 172.6 °C at 760 mmHg | [3][4][6] |

| Flash Point | 58.2 °C | [3][6] |

| Refractive Index | 1.41 - 1.4192 | [3][4] |

| Solubility | Soluble in water and many organic solvents | [1][2] |

Applications in Detail

Intermediate in Pharmaceutical Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of pharmacologically active molecules.[1][3] It is notably employed in the preparation of heteroarylcarbamoylbenzene derivatives, which function as glucokinase activators.[3][4][9] Glucokinase plays a crucial role in glucose metabolism, and its activators are a promising class of drugs for the management of diabetes.[3] The high purity and consistent quality of this compound make it an ideal starting material for the synthesis of these complex therapeutic agents.[3]

The general synthetic workflow for this application can be visualized as follows:

Caption: General workflow for the synthesis of glucokinase activators.

Potential as a Fuel Additive

This compound has been investigated as a potential antiknock additive for both gasoline and diesel fuels.[3][4][9] Engine knock is a phenomenon caused by the premature combustion of fuel in an internal combustion engine, which can lead to reduced efficiency and engine damage.[3] Antiknock agents work by increasing the fuel's octane (B31449) rating, allowing it to withstand higher compression before igniting.[3] The use of this compound as a fuel additive is being explored as a more environmentally friendly alternative to traditional additives like tetraethyllead.[3]

Solvent in Organic Reactions

Due to its polar nature and ability to dissolve a wide range of organic compounds, this compound is utilized as a solvent in various organic reactions.[1][2] Its relatively high boiling point makes it suitable for reactions that require elevated temperatures.[3] The hydroxyl group in its structure can also play a role in reaction mechanisms, for example, by participating in hydrogen bonding.

Precursor for Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to protect certain functional groups from undesired reactions. Acetal (B89532) protecting groups are commonly used for this purpose due to their stability under neutral to strongly basic conditions and their ease of removal under acidic conditions.[10] While 1,3-dimethoxypropane (B95874) is a known precursor for an acyclic acetal protecting group, the utility of this compound in this context is also being explored.[10]

Experimental Protocols

Synthesis of this compound

An improved method for the synthesis of this compound has been reported, utilizing methanol (B129727) and 1-chloro-2,3-epoxypropane as starting materials with sodium hydroxide (B78521) as a catalyst.[4]

Materials:

-

Anhydrous methanol (165 mL)

-

Sodium hydroxide (11.4 g)

-

1-Chloro-2,3-epoxypropane (25.0 g)

-

Concentrated hydrochloric acid

Procedure:

-

To a 250 mL three-neck flask, add anhydrous methanol and sodium hydroxide.

-

Stir the mixture and heat to reflux until a homogeneous solution is formed.

-

Slowly add 1-chloro-2,3-epoxypropane dropwise over a period of 1 hour.

-

Maintain the reaction mixture at reflux for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH to 7 with concentrated hydrochloric acid.

-

Remove the precipitated sodium chloride by filtration.

-

Fractionally distill the filtrate under reduced pressure to obtain this compound.

Results:

-

Yield: 29.8 g (91.9%)[4]

-

¹H NMR (300 MHz, CDCl₃): δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), and 2.59 (s, 1H, OH).[4]

-

¹³C NMR (75 MHz, CDCl₃): δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃).[4]

-

ESI-HRMS: m/z [M + Na]⁺ Calculated for C₅H₁₂O₃Na: 143.0684; Found: 143.0684.[4]

-

Elemental Analysis (C₅H₁₂O₃): Calculated: C 49.98%, H 10.07%; Found: C 49.97%, H 9.84%.[4]

The synthesis workflow can be represented by the following diagram:

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound with a diverse and expanding range of applications. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for the development of novel diabetes treatments, highlights its importance in the drug development sector. Furthermore, its potential as a green fuel additive and its role as a versatile solvent in organic synthesis underscore its industrial relevance. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling further research and development into its applications. As the demand for specialized and environmentally benign chemicals grows, the significance of this compound in both academic and industrial settings is set to increase.

References

- 1. CAS 623-69-8: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. innospk.com [innospk.com]

- 4. This compound CAS#: 623-69-8 [m.chemicalbook.com]

- 5. This compound | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound Application: Organic Synthesis at Best Price in Shanghai | Tocopharm Co., Ltd. [tradeindia.com]

- 8. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

Solubility Profile of 1,3-Dimethoxy-2-propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-propanol (CAS No. 623-69-8), also known as glycerol (B35011) 1,3-dimethyl ether, is a diether of glycerol.[1][2] Its molecular structure, featuring both ether and hydroxyl functional groups, imparts a degree of polarity that influences its solubility in various media. This technical guide provides an overview of the solubility characteristics of this compound in organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the methodology. Understanding the solubility of this compound is crucial for its application in diverse fields, including its use as a potential antiknock additive for fuels and as an intermediate in the synthesis of pharmacologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H12O3 | [2] |

| Molecular Weight | 120.15 g/mol | [3] |

| Boiling Point | 172.6 °C at 760 mmHg | [3] |

| Density | 0.987 g/cm³ | [3] |

| Flash Point | 58.2 °C | [3] |

Solubility Data

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents.

| Solvent Class | Solvent | Expected Solubility |

| Alcohols | Methanol, Ethanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble |

Experimental Protocol: Determination of Liquid-Liquid Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent.[6][7][8] This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (solvent)

-

Analytical balance

-

Stoppered glass flasks or vials

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

-

Preparation of the Mixture:

-

Add a known volume or weight of the organic solvent to a stoppered flask.

-

Add an excess amount of this compound to the flask. The excess is crucial to ensure that the solvent becomes saturated.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary studies may be necessary to determine the minimum time required to achieve equilibrium.[6]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the flask to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) to allow for the separation of the two liquid phases or for any undissolved solute to settle.

-

If phase separation is not distinct, the mixture can be centrifuged at the same constant temperature to facilitate separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the saturated solvent phase (the supernatant). It is critical to avoid disturbing the undissolved solute or the second phase.

-

The use of a syringe fitted with a chemically resistant filter is recommended to ensure that no particulate matter is transferred.

-

-

Analysis:

-

Accurately dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.[9]

-

-

Calculation:

-

From the determined concentration in the diluted sample and the dilution factor, calculate the solubility of this compound in the organic solvent.

-

Solubility is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

References

- 1. This compound | 623-69-8 [chemicalbook.com]

- 2. This compound | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 623-69-8: this compound | CymitQuimica [cymitquimica.com]

- 5. education.com [education.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmaguru.co [pharmaguru.co]

Methodological & Application

Application Notes and Protocols: 1,3-Dimethoxy-2-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Dimethoxy-2-propanol as a versatile and advantageous solvent for organic synthesis. Its unique physical and chemical properties offer potential benefits over traditional ethereal solvents in various applications.

Introduction

This compound is a polar aprotic solvent with a higher boiling point than commonly used ethers like diethyl ether and tetrahydrofuran (B95107) (THF).[1] Its structure, featuring two methoxy (B1213986) groups and a hydroxyl group, allows it to act as a bidentate ligand, which can enhance the stability and reactivity of organometallic reagents.[2] These characteristics make it a promising alternative solvent for a range of organic transformations, particularly those requiring elevated temperatures and stabilization of reactive intermediates.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common ethereal solvents.

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | 1,4-Dioxane |

| CAS Number | 623-69-8[3] | 60-29-7 | 109-99-9 | 123-91-1 |

| Molecular Formula | C5H12O3[2][3] | C4H10O | C4H8O | C4H8O2 |

| Molecular Weight ( g/mol ) | 120.15[2][3] | 74.12 | 72.11 | 88.11 |

| Boiling Point (°C) | 172.6[2] | 34.6 | 66 | 101 |

| Density (g/cm³) | 0.987[2] | 0.713 | 0.889 | 1.034 |

| Flash Point (°C) | 58.2[2] | -45 | -14 | 12 |

| Solubility in Water | High[1] | 6.9 g/100 mL | Miscible | Miscible |

Health and Safety Information

This compound is a flammable liquid and vapor.[3] Appropriate safety precautions should be taken when handling this solvent.

| Hazard Statement | Precautionary Statement |